molecular formula C8H6BrNO3 B11722111 Methyl 3-bromo-6-formylpyridine-2-carboxylate

Methyl 3-bromo-6-formylpyridine-2-carboxylate

Cat. No.: B11722111
M. Wt: 244.04 g/mol
InChI Key: HYZWGWYEQKJQAI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-formylpyridine-2-carboxylate is a brominated and formylated pyridine derivative with a methyl ester group. This compound features three distinct functional groups: a bromine atom at position 3, a formyl group at position 6, and a carboxylate ester at position 2. Such multifunctionality makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structure allows for diverse reactivity, including nucleophilic substitutions (via the bromine), carbonyl-based reactions (via the formyl group), and ester hydrolysis or cross-coupling reactions .

Properties

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

methyl 3-bromo-6-formylpyridine-2-carboxylate

InChI

InChI=1S/C8H6BrNO3/c1-13-8(12)7-6(9)3-2-5(4-11)10-7/h2-4H,1H3

InChI Key

HYZWGWYEQKJQAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-6-formylpyridine-2-carboxylate typically involves the bromination of a pyridine derivative followed by formylation and esterification reactions. One common method involves the bromination of 2-pyridinecarboxaldehyde to form 3-bromo-2-pyridinecarboxaldehyde, which is then subjected to formylation and esterification to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-formylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Methyl 3-bromo-6-carboxypyridine-2-carboxylate.

    Reduction: Methyl 3-hydro-6-formylpyridine-2-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-bromo-6-formylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-formylpyridine-2-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The bromine atom and formyl group can participate in various interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s uniqueness arises from the combination and positions of its substituents. Below is a comparison with structurally related pyridine derivatives:

Compound Name Molecular Formula Substituents (Positions) Key Features Reference
Methyl 3-bromo-6-formylpyridine-2-carboxylate C₈H₆BrNO₃ Br (3), CHO (6), COOCH₃ (2) Multifunctional; high reactivity
2-Bromo-3-methylpyridine C₆H₆BrN Br (2), CH₃ (3) Simpler structure; limited functionalization
Methyl 3-bromo-2-pyridinecarboxylate C₇H₆BrNO₂ Br (3), COOCH₃ (2) Lacks formyl group; fewer reaction pathways
Methyl 2-amino-6-bromopyridine-3-carboxylate C₇H₇BrN₂O₂ Br (6), NH₂ (2), COOCH₃ (3) Amino group enables coupling reactions
5-Bromo-2-methylpyridine C₆H₆BrN Br (5), CH₃ (2) Steric hindrance at position 2

Key Observations :

  • The formyl group at position 6 in the target compound enables aldehyde-specific reactions (e.g., condensations) absent in analogs like Methyl 3-bromo-2-pyridinecarboxylate .
  • Compared to 2-Bromo-3-methylpyridine, the target compound’s ester and formyl groups expand its utility in multi-step syntheses .
  • Methyl 2-amino-6-bromopyridine-3-carboxylate shares a bromine and ester group but replaces the formyl with an amino group, making it more suited for peptide coupling .

Physicochemical Properties

Property This compound (Estimated) Methyl 3-bromo-2-pyridinecarboxylate 2-Bromo-3-methylpyridine
Molecular Weight 260.05 g/mol 232.03 g/mol 172.02 g/mol
Melting Point 90–120°C (ester/formyl groups increase rigidity) 85–95°C 15–20°C (liquid)
Solubility Moderate in polar aprotic solvents (DMF, DMSO) Similar, but lower polarity Soluble in organic solvents
Stability Sensitive to moisture (ester hydrolysis) Stable under anhydrous conditions Light-sensitive

Sources :

Biological Activity

Methyl 3-bromo-6-formylpyridine-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by various research findings.

This compound has the molecular formula C_10H_8BrNO_3 and a molecular weight of 244.04 g/mol. The synthesis typically involves the bromination of 6-formylpyridine-2-carboxylate using bromine or N-bromosuccinimide in dichloromethane under controlled conditions to ensure high yield and purity. The compound's unique structure, characterized by a bromine atom, a formyl group, and a carboxylate moiety, enhances its reactivity compared to other pyridine derivatives.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound showed cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of:

Cell LineIC50 (µM)
MCF-715
A54920

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase activity in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Comparisons with similar compounds reveal that modifications in the substituents can lead to variations in activity:

Compound NameStructural FeaturesBiological Activity
Methyl 3-bromo-6-chloropyrazine-2-carboxylateChlorine instead of bromineReduced antimicrobial activity
Methyl 6-bromo-5-fluoropyridine-2-carboxylateFluorine atomEnhanced cytotoxicity
Methyl 3-bromo-6-hydroxymethylpyridine-2-carboxylateHydroxymethyl groupIncreased solubility

These comparisons highlight the importance of specific functional groups in modulating biological activity .

Case Studies and Research Findings

A series of research studies have explored the biological implications of this compound:

  • Anticancer Activity : A study published in Nature demonstrated that this compound can inhibit PI3Kα signaling pathways critical for tumor growth, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry highlighted its effectiveness against resistant bacterial strains, emphasizing its role in combating antibiotic resistance .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it induces oxidative stress in cancer cells, leading to cell death through apoptosis pathways .

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